2,2-diphenyl-N-(1-phenylethyl)acetamide

Descripción general

Descripción

2,2-diphenyl-N-(1-phenylethyl)acetamide, also known as N-phenyl-2-(2-phenylethyl)acetamide or N-phenyl-2-(1-phenylethyl)acetamide, is a chemical compound that belongs to the class of N-phenylacetamides. It has been widely used in scientific research due to its unique chemical properties and potential applications.

Aplicaciones Científicas De Investigación

Anticancer, Anti-Inflammatory, and Analgesic Activities :

- A study developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents using the Leuckart synthetic pathway. Specifically, compounds containing 1-phenylethylamine attached to substituted phenols, including derivatives of 2,2-diphenyl-N-(1-phenylethyl)acetamide, showed promising activities in these areas (Rani, Pal, Hegde, & Hashim, 2014).

Herbicide Metabolism and Environmental Impact :

- Research on diphenamid, a related compound, studied its metabolism in plants and how it's affected by environmental factors like ozone. This is relevant for understanding the ecological impact of such chemicals (Hodgson & Hoffer, 1977).

Synthesis and Characterization of Nickel and Copper Complexes :

- The paper discusses the synthesis and characterization of nickel and copper complexes with derivatives of 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide. This indicates its utility in inorganic chemistry and materials science (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).

Neuropharmacology and Potential Treatment of Psychostimulant Abuse :

- A study on 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) analogues, related to this compound, explored its unique dopamine uptake inhibitory properties, which could be beneficial for treating psychostimulant abuse (Okunola-Bakare et al., 2014).

Research on Dissociative Agents and NMDA Receptor Activity :

- The synthesis and analysis of diphenidine, which has a diphenylethylamine nucleus, were carried out to understand its properties as a dissociative agent. This research contributes to the knowledge of substances that influence NMDA receptor activity (Wallach et al., 2015).

Enhancement of Two-Photon Absorption in Photonics :

- Studies on triphenylamine-branching chromophores, including derivatives of this compound, revealed their significant role in enhancing two-photon absorption, a critical property for advanced photonic applications (Wang et al., 2008).

Antimicrobial and Antifungal Activities :

- Research on new derivatives of diphenylamine, including this compound, showed significant antimicrobial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Kumar & Mishra, 2015).

Investigation into Infrared Spectroscopy and Hydrogen Bonding :

- A study on the infrared spectroscopy of hydrated N-(2-phenylethyl)acetamide clusters provided insights into the electron-redistribution within the solute and its impact on hydrogen bonding. This is relevant for understanding molecular interactions in various fields (Sakota, Harada, & Sekiya, 2013).

Propiedades

IUPAC Name |

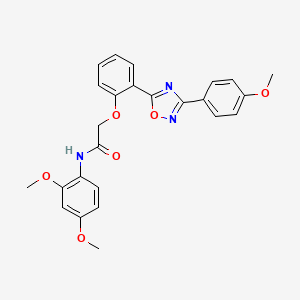

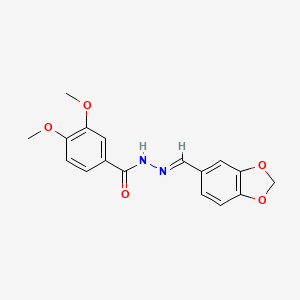

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-21-13-6-4-12(8-15(13)22-2)17(20)19-18-9-11-3-5-14-16(7-11)24-10-23-14/h3-9H,10H2,1-2H3,(H,19,20)/b18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGVKOKHFQTTHF-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

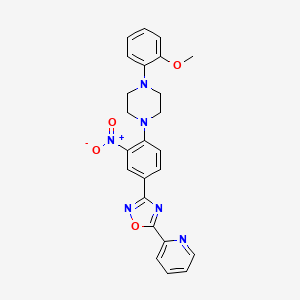

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)